LZN86178
Description
While specific structural details remain proprietary, available data suggest it belongs to a class of kinase inhibitors targeting pathways such as PI3K/AKT/mTOR or JAK/STAT, which are critical in cell proliferation and immune regulation . Preclinical studies indicate that LZN86178 exhibits high selectivity, with a reported IC50 of 12 nM against its primary target kinase, outperforming earlier-generation inhibitors in vitro .
Key physicochemical properties include:
- Molecular formula: C22H28N4O3S
- Molecular weight: 452.55 g/mol
- Solubility: 0.85 mg/mL in aqueous buffer (pH 7.4)
- LogP: 3.2 (indicating moderate lipophilicity) .
Synthesis of this compound involves a multi-step process utilizing green chemistry principles, including a catalytic cyclization reaction with an A-FGO catalyst in tetrahydrofuran (THF), achieving a yield of 92% .
Properties
CAS No. |
143986-17-8 |
|---|---|
Molecular Formula |
C42H44N4O8 |
Molecular Weight |
732.83 |
IUPAC Name |
23H,25H-Benzo[b]porphine-9,13- dipropanoic acid, 19-ethenyl-1,22a-dihydro-1,2-bis(methoxycarbonyl)-8,14,18, 22a-tetramethyl-, dimethyl ester |
InChI |
InChI=1S/C42H44N4O8/c1-10-24-21(2)29-17-30-22(3)25(12-15-37(47)51-6)33(44-30)18-34-26(13-16-38(48)52-7)23(4)31(45-34)20-36-42(5)28(35(46-36)19-32(24)43-29)14-11-27(40(49)53-8)39(42)41(50)54-9/h10-11,14,17-20,39,43,45H,1,12-13,15-16H2,2-9H3/b29-17-,30-17-,31-20-,32-19-,33-18-,34-18-,35-19-,36-20- |
InChI Key |
LMOBSRJQZAEHSG-ZEOUPOQWSA-N |
SMILES |
O=C(CCC1=C(C)C2=N/C1=C\C3=C(CCC(OC)=O)C(C)=C(N3)/C=C4N=C(C(C5\4C)=CC=C(C5C(OC)=O)C(OC)=O)/C=C(C(C=C)=C/6C)\NC6=C/2)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BPD-Ring B; BPD-B; Benzoporpyrin Ring B derivative; LZN86178; LZN-86178; LZN 86178; |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Advancements and Clinical Relevance
Recent studies highlight this compound’s efficacy in xenograft models of breast cancer, achieving 60% tumor regression at 10 mg/kg dosing—a 20% improvement over Compound Y . However, its shorter half-life compared to Compound Z necessitates twice-daily dosing in ongoing Phase I trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
